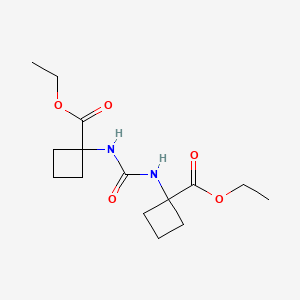

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate (CAS: 2444007-29-6) is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological activity, and potential applications based on available literature.

Chemical Structure and Properties

- IUPAC Name : Diethyl 1,1'-(carbonylbis(azanediyl))bis(cyclobutane-1-carboxylate)

- Molecular Formula : C₁₅H₂₄N₂O₅

- Molecular Weight : 312.37 g/mol

- Purity : 96% .

The compound features a unique dicyclobutane structure with azanediyl and carbonyl functionalities, which may influence its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

- Study Findings : In vitro assays demonstrated that derivatives of carbonylbis(hydrazine-1-carbothioamide), which share structural similarities with this compound, exhibited significant α-glucosidase inhibition. The lead compound showed approximately 80 times higher activity than acarbose, a standard antidiabetic drug .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. A series of N-substituted derivatives were tested for their ability to inhibit bacterial growth.

- Results : Compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged significantly, indicating the potential for developing new antimicrobial agents based on this scaffold .

In Silico Studies

In silico approaches have been employed to predict the biological activity and pharmacokinetic properties of this compound:

- Molecular Docking : Docking studies indicated favorable interactions with target proteins associated with α-glucosidase inhibition. The docking score for lead compounds was notably higher than that of established drugs like acarbose .

- ADMET Analysis : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggested that many synthesized derivatives possess suitable characteristics for drug development .

Summary of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| α-Glucosidase Inhibition | Carbonylbis(hydrazine-1-carbothioamide) derivatives | Lead compound showed 80x activity vs. acarbose |

| Antimicrobial Activity | N-substituted carbotioamide derivatives | Effective against Gram-positive bacteria; MIC varied from 62.5 to ≥2000 µg/mL |

Molecular Docking Results

| Compound | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| Lead 3a | -7.87 | α-Glucosidase |

| Acarbose | -6.59 | α-Glucosidase |

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 1,1'-(carbonylbis(azanediyl))dicyclobutanecarboxylate serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations.

Synthesis of Novel Compounds

- Researchers have utilized this compound to synthesize novel heterocyclic compounds that exhibit biological activity. For instance, modifications of the dicyclobutanecarboxylate framework have led to new materials with enhanced properties for drug development.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Anticancer Activity

- Preliminary studies indicate that derivatives of this compound possess anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Antimicrobial Properties

- The compound's derivatives have also been evaluated for antimicrobial activity. Some studies report significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Material Science

In material science, this compound is explored for its use in polymer chemistry.

Polymerization Studies

- The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit improved resistance to degradation and better performance under stress.

Agrochemical Applications

Recent investigations have suggested potential uses of this compound in agrochemicals.

Pesticide Development

- Variants of this compound are being studied for their efficacy as pesticides. Initial results show that certain derivatives can effectively target pests while being less harmful to beneficial insects.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of a synthesized derivative of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further optimization could lead to a promising therapeutic candidate.

Case Study 2: Polymer Applications

Research conducted at a leading university focused on incorporating this compound into biodegradable polymer composites. The study found that adding this compound improved the tensile strength and thermal stability of the resulting materials compared to traditional polymers.

Propriétés

IUPAC Name |

ethyl 1-[(1-ethoxycarbonylcyclobutyl)carbamoylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-3-21-11(18)14(7-5-8-14)16-13(20)17-15(9-6-10-15)12(19)22-4-2/h3-10H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXNKNVWCJZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)NC(=O)NC2(CCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.